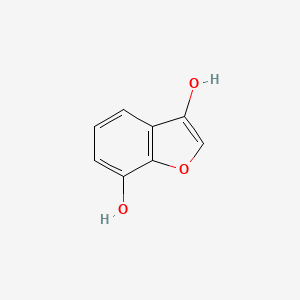
3,7-Benzofurandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Benzofurandiol is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Benzofurandiol can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Benzofurandiol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced benzofuran compounds, and substituted benzofuran derivatives .
Scientific Research Applications
3,7-Benzofurandiol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,7-Benzofurandiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
3,7-Benzofurandiol can be compared with other benzofuran derivatives, such as:
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in the treatment of skin diseases.
Bergapten: A naturally occurring benzofuran derivative with potential anticancer activity.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
187481-33-0 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.133 |
IUPAC Name |
1-benzofuran-3,7-diol |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,9-10H |
InChI Key |
MGKXFRSMTQMJDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)OC=C2O |
Synonyms |
3,7-Benzofurandiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















